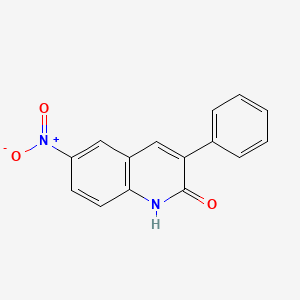

6-nitro-3-phenyl-1H-quinolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59412-08-7 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

6-nitro-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H10N2O3/c18-15-13(10-4-2-1-3-5-10)9-11-8-12(17(19)20)6-7-14(11)16-15/h1-9H,(H,16,18) |

InChI Key |

ASRRFENIPRCLFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Nitro 3 Phenyl 1h Quinolin 2 One and Its Analogues

Classical and Established Synthetic Routes to the Quinoline-2-one Core

The foundational methods for constructing the quinolin-2-one skeleton have been established for over a century and remain relevant in synthetic chemistry. These routes typically involve the formation of the heterocyclic ring from acyclic precursors, followed by functional group manipulations.

The introduction of a nitro group onto an existing 3-phenyl-1H-quinolin-2-one core is a primary example of electrophilic aromatic substitution. The position of nitration is dictated by the directing effects of the substituents on the benzene (B151609) ring portion of the quinolinone system. The lactam ring generally deactivates the carbocyclic ring, but the nitrogen atom's influence and resonance effects guide the incoming electrophile.

For quinoxalinones, a related N-heterocycle, site-selective C-H nitration has been achieved using reagents like tert-butyl nitrite (B80452) under an oxygen atmosphere, preferentially yielding the C7-nitrated product (analogous to C6 in quinolones). nih.gov The precise regioselectivity in the nitration of 3-phenyl-1H-quinolin-2-one would similarly depend on the reaction conditions and the specific nitrating agent employed, with the C6 and C8 positions being the most likely sites for substitution. In substituted aromatic compounds, the existing functional groups direct the incoming electrophile to specific positions (ortho, meta, or para). vedantu.com For the 3-phenyl-1H-quinolin-2-one, the fused ring system's electronics favor nitration at the C6 position.

Table 1: Typical Conditions for Electrophilic Nitration of Heterocycles

| Reagent System | Catalyst/Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| tert-butyl nitrite (t-BuONO) | CH₃CN, O₂ | 60 °C | Site-selective C-H nitration | nih.gov |

| Fuming HNO₃ | Acetic Acid | 40-60 °C | Nitration via electrophilic substitution |

Several classical named reactions are instrumental in constructing the core 3-phenyl-2-quinolone structure. These methods typically build the heterocyclic ring from aniline (B41778) or substituted aniline precursors.

Conrad-Limpach-Knorr Synthesis : This reaction involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, either a 4-quinolone (kinetic product) or a 2-quinolone (thermodynamic product) can be formed. quimicaorganica.orgyoutube.com To obtain the 2-quinolone isomer, the reaction is typically run at higher temperatures (around 140 °C), which favors the formation of a β-keto acid anilide intermediate that subsequently cyclizes. wikipedia.orgscribd.com Using ethyl benzoylacetate as the β-ketoester with aniline would lead to the formation of 3-phenyl-2-quinolone.

Doebner-von Miller Reaction : This synthesis involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, typically catalyzed by strong acids like hydrochloric acid or Lewis acids. wikipedia.orgsynarchive.com This method is highly versatile for producing a wide range of substituted quinolines. acs.orgiipseries.orgslideshare.net To synthesize a 3-phenyl-2-quinolone, a suitable α,β-unsaturated precursor would be required.

Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or aldehyde). jptcp.com For the synthesis of 6-nitro-3-phenyl-1H-quinolin-2-one, this could involve the reaction of 2-amino-5-nitrobenzaldehyde (B1606718) with ethyl phenylacetate.

Achieving the specific this compound structure regioselectively can be accomplished in two primary ways:

Nitration of a Pre-formed Ring : As discussed in section 2.1.1, the direct nitration of 3-phenyl-1H-quinolin-2-one can yield the 6-nitro derivative. The challenge lies in controlling the regioselectivity to avoid the formation of other isomers.

Synthesis from a Nitrated Precursor : A more controlled and often preferred method is to begin with a starting material that already contains the nitro group in the desired position. For this target molecule, the synthesis would commence with 4-nitroaniline (B120555). This precursor can then be subjected to a reaction like the Conrad-Limpach-Knorr synthesis using ethyl benzoylacetate. The cyclization of the intermediate formed from 4-nitroaniline and ethyl benzoylacetate would directly yield the this compound scaffold. This approach ensures the nitro group is unambiguously located at the C6 position.

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and sustainability. This has led to the development of new methods for quinolone synthesis that often employ transition-metal catalysts or multicomponent reaction strategies.

Transition metals, particularly palladium and copper, have become powerful tools for the synthesis of complex heterocyclic compounds like quinolones. ias.ac.inresearchgate.net These methods offer mild reaction conditions and high functional group tolerance.

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for C-C and C-N bond formation. A sequential Heck reaction followed by cyclization is a notable strategy for synthesizing 3-substituted 2-quinolones. researchgate.net For instance, the reaction of 2-iodoaniline (B362364) with an appropriate phenyl-substituted acrylate (B77674) ester, catalyzed by a palladium complex, can lead to a Heck coupling product that subsequently undergoes intramolecular cyclization to form the 3-phenyl-2-quinolone ring. researchgate.netresearchgate.net Other palladium-catalyzed methods include carbonylative cyclizations and C-H activation strategies, which provide step-economical routes to the quinolone core. researchgate.netnih.gov

Copper-Catalyzed Reactions : Copper catalysts offer a more economical alternative to palladium for certain transformations. Copper-catalyzed C-H functionalization followed by C-N/C-C bond construction can be used to build substituted quinolines from simple anilines and aldehydes. ias.ac.in

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Quinolones

| Catalyst/Ligand | Reactants | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Pd(0) complex | 2-Iodoaniline, Dialkyl itaconates | Heck reaction/Cyclization | 3-Substituted 2-quinolones | researchgate.net |

| Pd₂(dba)₃, Xantphos | N-Alkoxyamides, Benzaldehydes | Buchwald amidation/Knoevenagel | N-Alkoxyquinolin-2(1H)-ones | nih.gov |

| Pd(II) | Acrylamide, Aryl halide | Intermolecular Heck/C-H amidation | 4-Aryl-2-quinolones | nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient. rsc.org They reduce waste, save time, and allow for the rapid generation of molecular diversity.

The Doebner reaction, a classic example, is a three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. iipseries.orgnih.gov While this produces a different quinoline (B57606) isomer, the principle of combining multiple building blocks in one step is central to MCRs.

More modern MCRs have been developed for the synthesis of various quinoline and quinolone scaffolds. For example, a three-component coupling of an aldehyde, an amine, and an alkyne, mediated by a Lewis acid like Yb(OTf)₃, can produce highly substituted quinolines. scielo.br Adapting such a strategy by choosing appropriate starting materials—such as 4-nitroaniline, benzaldehyde, and a suitable C2-synthon—could potentially provide a convergent and efficient route to the this compound core. The continuous development of novel MCRs is a promising avenue for the streamlined synthesis of complex quinolone derivatives. rsc.org

Microwave-Assisted and Ultrasound-Assisted Synthesis Protocols

Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave (MW) irradiation and ultrasonication to accelerate reaction rates and improve yields. These methods have been successfully applied to the synthesis of quinolone scaffolds.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of quinolone derivatives. qeios.com This technique utilizes microwave energy to heat reactions directly and uniformly, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. qeios.comresearchgate.net For instance, Duarte and colleagues developed a one-step microwave irradiation protocol for synthesizing various substituted 2-methyl-4-quinolones, achieving high yields in just 5 minutes at temperatures between 205-230°C. qeios.com Similarly, the synthesis of quinazolinone derivatives, structurally related to quinolones, has been accomplished with high efficiency under microwave conditions, often in solvent-free systems, which further enhances the green credentials of this approach. nih.govtsijournals.com

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to drive chemical reactions. nih.govbeilstein-archives.org This method has been shown to be effective for the synthesis of various heterocyclic compounds, including quinolone derivatives, often under mild, catalyst-free conditions and in environmentally benign solvents like water. nih.gov The primary advantages of sonication include shorter reaction times and increased yields. nih.gov For example, the synthesis of novel quinolone derivatives has been reported to achieve a 90% yield in just one minute under ultrasonic irradiation, a significant improvement over conventional methods. nih.gov

The table below summarizes representative findings in the application of these advanced energy sources for quinolone synthesis.

| Technology | Key Findings | Representative Conditions | Advantages |

| Microwave Irradiation | Synthesis of 2-methyl-4-quinolones from anilines. qeios.com | 205-230°C, 5 min, 300W. qeios.com | Excellent yields, drastically reduced reaction times. qeios.com |

| Solvent-free synthesis of quinazolinones. nih.govtsijournals.com | MW irradiation, solvent-free. nih.govtsijournals.com | High yields, clean reactions, simple work-up. nih.gov | |

| Ultrasound Irradiation | One-pot, catalyst-free synthesis of quinolone derivatives. nih.gov | Ultrasonic irradiation, 1 min. nih.gov | 90% yield, rapid reaction. nih.gov |

| Synthesis of 1,2,3-triazoles coupled with other moieties. nih.gov | Sonication in benign solvents. nih.gov | Reduced reaction time, increased yields. nih.gov |

Photoredox Catalysis in Nitroaryl Quinolone Synthesis

Visible-light photoredox catalysis has become a transformative tool in modern organic synthesis, enabling the formation of complex bonds under mild conditions. youtube.com This methodology leverages a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes with organic substrates, generating reactive radical intermediates. youtube.com

In the context of quinoline synthesis, photoredox catalysis has been employed for the construction of the heterocyclic core. For instance, a novel ruthenium-catalyzed intramolecular N-N bond formation has been reported for the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines using visible light. nih.gov This demonstrates the applicability of this technique in reactions involving nitroaryl precursors to form complex quinoline-based systems.

Furthermore, photoredox catalysis can be merged with other catalytic cycles, such as transition metal catalysis, to achieve challenging transformations. youtube.com This dual catalytic approach has been used for the functionalization of C-H bonds, which is a powerful strategy for derivatizing heterocyclic cores. princeton.edu The nitration of anilines, a key step in forming nitroaryl compounds, has also been achieved via photoredox catalysis, showcasing a plausible mechanism involving the generation of an arene radical cation intermediate. beilstein-journals.org While a direct photoredox synthesis of this compound is not explicitly detailed in the reviewed literature, the successful application of this technology in related syntheses, particularly those involving nitroaryl compounds and quinoline scaffolds, points towards its high potential in this specific area. nih.govbeilstein-journals.org

| Catalysis Type | Application | Key Features |

| Visible Light Photoredox Catalysis | Synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. nih.gov | Ruthenium-catalyzed intramolecular N-N bond formation. nih.gov |

| Dual Catalysis (Photoredox + Transition Metal) | Functionalization of saturated heterocyclic core systems. princeton.edu | Enables direct arylation, alkylation, fluorination, etc. princeton.edu |

| Photoredox Catalysis | Nitration of aniline derivatives. beilstein-journals.org | Proceeds via an arene radical cation intermediate. beilstein-journals.org |

Derivatization and Functionalization Strategies

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These modifications can be targeted at the quinolone nitrogen and oxygen atoms, the pendant phenyl ring, or the quinolone core itself.

Alkylation and Acylation Reactions on the Nitrogen and Oxygen Atoms

The nitrogen and exocyclic oxygen atoms of the quinolin-2-one scaffold are key handles for derivatization. Alkylation and acylation at these positions can significantly alter the molecule's physicochemical properties. While specific examples for this compound are not abundant, general principles from related structures, such as fluoroquinolones, are informative. For example, the N-acetylation of the piperazinyl substituent on ciprofloxacin (B1669076) by an aminoglycoside acetyltransferase variant demonstrates that the nitrogen atoms in such heterocyclic systems are susceptible to acylation. nih.gov This enzymatic modification prevents the drug from binding to its target, highlighting the impact of such functionalization. wikipedia.org Synthetic strategies would typically involve reacting the quinolone with an appropriate alkyl or acyl halide in the presence of a base to facilitate the nucleophilic attack from the nitrogen or oxygen atom.

Modifications of the Phenyl Ring for Analogue Generation

The 3-phenyl substituent presents a prime site for introducing chemical diversity. Functionalization of this ring can be achieved through various aromatic substitution reactions. Research on analogues of MPEP, a compound featuring a phenylethynyl-pyridine structure, has shown that introducing substituents at the 3-position of the phenyl ring is possible, with nitro (NO₂) and cyano (CN) groups leading to a retention of biological activity. nih.gov

More direct C-H functionalization strategies are also being developed. For instance, lithiation of a 2-phenylquinoline-4-carboxamide (B4668241) derivative at the 3-position of the quinoline ring, followed by reaction with an electrophile, allows for selective functionalization. nih.gov While this example functionalizes the quinoline core, similar strategies could potentially be adapted for the phenyl ring. Ruthenium-catalyzed C5 functionalization of 2-arylquinolin-4(1H)-ones has been demonstrated, where various electron-donating and electron-withdrawing groups on the C2-phenyl ring are well-tolerated, furnishing alkenylated products in moderate to good yields. acs.orgacs.org This indicates that the phenyl ring is amenable to modification even when attached to a complex heterocyclic system.

| Modification Strategy | Position | Example Reaction | Outcome |

| Substitution | 3-position of phenyl ring | Introduction of NO₂ and CN groups on MPEP analogues. nih.gov | Retention of biological activity. nih.gov |

| Ruthenium-Catalyzed C-H Functionalization | C2-phenyl ring of quinolin-4(1H)-ones | Reaction with allyl alcohol. acs.orgacs.org | Alkenylated products in 49-78% yields. acs.org |

| Lithiation/Electrophilic Quench | 3-position of quinoline ring | Lithiation with n-BuLi/TMEDA, then reaction with electrophiles. nih.gov | Functionalized quinolines in 59-74% yield. nih.gov |

Introduction of Diverse Heterocyclic Substituents at the Quinolone Core

Attaching other heterocyclic rings to the quinolone scaffold is a common strategy for creating novel chemical entities. This can be achieved through various synthetic routes. One approach involves a multi-component reaction, as described for the synthesis of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones. researchgate.net This method efficiently combines multiple starting materials in a single step to build a complex molecule.

Another strategy involves the functionalization of a pre-formed quinolone. For example, fused heterocyclic quinolone derivatives can be prepared from S,N-acetal precursors through a double hetero-annulation reaction. rsc.org The resulting quinolones can then be further transformed into more complex fused systems via C-S and C-O coupling reactions. rsc.org The synthesis of novel heterocyclic quinolone compounds has also been achieved by reacting 7-substituted-2-(3-chloro-2-oxopropyl)quinolin-4(1H)-one with various secondary amines, leading to the introduction of diverse heterocyclic moieties. researchgate.net These methods provide a versatile toolkit for expanding the chemical space around the quinolone core.

Preclinical Pharmacological Spectrum and Biological Activity Profiling of 6 Nitro 3 Phenyl 1h Quinolin 2 One Derivatives

Anticancer and Cytotoxicity Investigations in Cellular Models

The potential of quinolin-2-one derivatives as anticancer agents has been an active area of research. The presence of the nitro group, a well-known pharmacophore in various drug classes, and the phenyl substituent can significantly influence the cytotoxic and antiproliferative properties of the molecule.

Evaluation of Antiproliferative Effects across Various Cancer Cell Lines

While specific data for 6-nitro-3-phenyl-1H-quinolin-2-one is not extensively available in publicly accessible literature, studies on closely related analogs provide insights into the potential antiproliferative activities. Research on various substituted quinolin-2-one derivatives has demonstrated their ability to inhibit the growth of a range of cancer cell lines. For instance, the substitution pattern on the quinolin-2-one core is crucial for activity, with different functional groups leading to varied potencies against cell lines such as those from breast, lung, and colon cancers. The mechanism of action for many of these derivatives involves the inhibition of key cellular processes like cell cycle progression and the induction of apoptosis.

Efficacy Studies in Tumorigenic Cell Cultures

Investigations into the efficacy of quinolin-2-one derivatives in tumorigenic cell cultures have shown promising results for certain analogs. These studies often involve three-dimensional cell culture models, such as spheroids, which more closely mimic the in vivo tumor microenvironment. While specific efficacy data for this compound in such models is not documented, the broader class of quinolinones has been shown to penetrate tumor spheroids and induce cell death, suggesting a potential for in vivo activity. The nitro-substitution, in particular, has been explored for its potential to induce hypoxia-selective cytotoxicity, a desirable property for targeting solid tumors.

Antimicrobial Activity Assessments

The quinolin-2-one scaffold is also a known template for the development of antimicrobial agents. The structural features of this compound suggest that it may possess activity against various microbial pathogens.

Antifungal Spectrum of Activity

In addition to antibacterial properties, quinolin-2-one derivatives have been investigated for their antifungal activity. These compounds have shown efficacy against various fungal pathogens, including yeasts and molds. The mode of antifungal action is believed to involve the disruption of fungal cell membrane integrity or the inhibition of key enzymes necessary for fungal survival. The specific antifungal spectrum and potency of this compound remain to be elucidated through dedicated screening programs.

Antimycobacterial Activity Profiles

The fight against mycobacterial infections, particularly tuberculosis caused by Mycobacterium tuberculosis, is a critical area of drug discovery. Quinolone-based compounds, such as the fluoroquinolones, are already established in the treatment of tuberculosis. Research into novel quinolin-2-one derivatives has explored their potential as antimycobacterial agents. The nitro group is a feature found in some potent anti-tuberculosis drugs, where it is often bioactivated to produce reactive nitrogen species that are toxic to the mycobacteria. While direct antimycobacterial data for this compound is not reported, its structural components suggest that it could be a candidate for such investigations.

Enzyme Inhibition and Receptor Modulation Studies

The this compound scaffold and its analogs have been the subject of various preclinical investigations to determine their potential as modulators of key biological enzymes and receptors. These studies are fundamental in characterizing the mechanism of action and identifying potential therapeutic applications.

Quinolinone-based structures have been explored for their ability to inhibit topoisomerase enzymes, which are critical for DNA replication and repair. The inhibition of these enzymes can lead to cell cycle arrest and apoptosis, making them valuable targets in oncology and microbiology.

In the realm of bacterial topoisomerases, novel biphenyl-based inhibitors inspired by quinoline (B57606) and thiophene (B33073) structures have been designed to target an allosteric site on DNA gyrase and topoisomerase IV. nih.gov This approach is significant as the allosteric site is distinct from the binding site of fluoroquinolones, offering a potential strategy to circumvent existing resistance mechanisms. nih.gov Certain geometrical isomers within this class have demonstrated significant inhibitory activity against E. coli topoisomerase IV, suggesting that specific substitution patterns on the terminal phenyl ring are crucial for potency and selectivity. nih.gov Dual-targeting of both DNA gyrase and topoisomerase IV is considered an attractive strategy in antimicrobial drug discovery, as it presents a higher barrier to the development of bacterial resistance. nih.gov

Table 1: Representative Topoisomerase Inhibition Data for Related Compounds

| Compound Class | Target Enzyme | Activity Metric | Result |

|---|---|---|---|

| Nitrated Indenoisoquinolines | Human Topoisomerase I | Cytotoxicity | Low nanomolar range nih.gov |

| Biphenyl-based Allosteric Inhibitors | E. coli DNA Gyrase | IC₅₀ | Low micromolar range nih.gov |

| Biphenyl-based Allosteric Inhibitors | E. coli Topoisomerase IV | IC₅₀ | >540 µM (for some derivatives) nih.gov |

Note: This table is illustrative of findings for structurally related compound classes.

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key regulator of lymphocyte differentiation and proliferation. Its role in the pathogenesis of certain cancers and autoimmune diseases has made it an important therapeutic target. nih.gov The development of small molecules that can disrupt the protein-protein interactions (PPI) of BCL6, specifically its interaction with corepressor proteins like BCoR, is a major focus of research. nih.gov

Fragment-based screening approaches have successfully identified compounds that can act as competitive binders to the BCL6 corepressor binding site. nih.gov Through structure-based design, these initial fragments can be elaborated into more potent inhibitors. nih.gov Quinolone compounds have been specifically identified as potential inhibitors of the BCL6 BTB domain protein-protein interaction, with some also being investigated as BCL6 degraders. google.com

The quinoline and quinolinone scaffolds are recognized as 'privileged' structures for binding to the ATP-binding site of kinases. nih.gov This has led to the development of numerous kinase inhibitors based on these heterocyclic cores. Derivatives of this compound are part of this broader exploration.

Research efforts have led to the discovery of potent and selective inhibitors for various kinases:

mTOR Inhibition: Starting from a quinoline-based hit, medicinal chemistry efforts have produced highly potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. nih.govmit.edu For instance, Torin1 was developed from a quinoline hit and inhibits mTORC1 and mTORC2 at low nanomolar concentrations, with over 1000-fold selectivity against the related PI3K kinase. nih.gov Further optimization led to Torin2, which exhibits an EC₅₀ of 0.25 nM for cellular mTOR inhibition and maintains 800-fold selectivity over PI3K. mit.edu

c-Met Inhibition: Based on a 1,6-naphthyridinone core, which is structurally related to quinolinones, selective type II inhibitors of the c-Met kinase have been developed. nih.gov Through extensive structure-activity relationship (SAR) studies, compounds with high potency against c-Met and significant selectivity over the VEGFR-2 kinase were identified. nih.gov One such derivative demonstrated significant tumor growth inhibition in a xenograft model. nih.gov

MST3/4 Inhibition: Structure-guided design has been used to optimize pyridopyrimidinone inhibitors to selectively target mammalian STE20-like (MST) kinases 3 and 4. researchgate.net This work resulted in compounds with high potency for MST3/4 and good selectivity against the closely related MST1/2 kinases, allowing for the study of their distinct cellular functions. researchgate.net

Table 2: Kinase Inhibition Profile for Representative Quinoline/Naphthyridinone Derivatives

| Compound | Target Kinase | Cellular Potency (EC₅₀) | Selectivity |

|---|---|---|---|

| Torin1 | mTOR | 2 nM (mTORC1), 10 nM (mTORC2) nih.gov | >1000-fold vs. PI3K nih.gov |

| Torin2 | mTOR | 0.25 nM mit.edu | 800-fold vs. PI3K mit.edu |

| Compound 4r (1,6-Naphthyridinone) | c-Met | Comparable to Cabozantinib nih.gov | High selectivity vs. VEGFR-2 nih.gov |

Note: This table presents data for derivatives from related "privileged" scaffolds to illustrate the potential of the chemical class.

Mechanistic Elucidation of Biological Actions of 6 Nitro 3 Phenyl 1h Quinolin 2 One and Its Analogues

Cellular and Molecular Mechanisms of Action

The biological effects of 6-nitro-3-phenyl-1H-quinolin-2-one and related compounds are rooted in their ability to interfere with fundamental cellular processes, leading to the inhibition of cell proliferation and the induction of programmed cell death.

Research on nitro-substituted quinolinone and isoquinoline (B145761) derivatives has demonstrated their potent ability to halt the cell cycle and trigger apoptosis in cancer cells. For instance, studies on 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a compound with a related nitro-aromatic structure, have shown that it can induce cytotoxicity in various human tumor cell lines. nih.gov This compound was found to cause an accumulation of cells in the S and G2/M phases of the cell cycle, indicating a disruption of DNA synthesis and mitosis. nih.gov Furthermore, it prompted a significant increase in the sub-G1 cell population, a hallmark of apoptosis. nih.gov The apoptotic process was confirmed to be mediated through the activation of caspase-3 and caspase-6. nih.gov

Similarly, a series of 8-nitroquinolone-based aromatic heterocyclic acyl hydrazones have been reported to arrest the cell cycle at various phases in non-small cell lung cancer (NSCLC) cells. nih.gov The induction of apoptosis by these compounds was confirmed through fluorescence microscopy, revealing characteristic morphological changes associated with programmed cell death. nih.gov These findings suggest that the this compound core structure is a key pharmacophore for inducing cell cycle arrest and apoptosis in malignant cells. The mechanism often involves DNA damage, which activates cellular checkpoints and, if the damage is irreparable, initiates the apoptotic cascade. mdpi.com

Table 1: Cytotoxic Activity of a Related Nitro-Substituted Isoquinoline Derivative

| Cell Line | Compound | IC50 (µM) |

| MOLT-4 (Leukemia) | 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | < 10 |

| HL-60 (Leukemia) | 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | < 10 |

| U-937 (Lymphoma) | 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | < 10 |

This table is illustrative and based on data for a structurally related compound to indicate the potential activity of the 6-nitroquinolinone scaffold. nih.gov

The planar aromatic structure of the quinolinone ring system allows it to intercalate between the base pairs of DNA, a mechanism shared by many anticancer agents. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some quinolinone derivatives have been identified as inhibitors of topoisomerases, enzymes crucial for resolving DNA topological problems during various cellular processes. nih.gov

For example, nitrated indenoisoquinolines have been systematically studied as potent topoisomerase I (Top1) inhibitors. nih.gov These compounds stabilize the Top1-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis. The presence of a nitro group was found to be important for their Top1 inhibitory activity. nih.gov While direct evidence for this compound is pending, its structural similarity to these compounds suggests a potential role as a DNA-interacting agent and topoisomerase inhibitor.

The nitro group at the 6-position of the quinolinone ring is not merely a passive substituent; it plays a crucial role in the bioactivation of the molecule. In the hypoxic environment often found in solid tumors, the nitro group can undergo enzymatic reduction by nitroreductases to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. nih.gov These reactive species can then covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity. nih.gov

This bioreductive activation is a key strategy in the design of hypoxia-selective anticancer drugs. The process can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and further contribute to cellular damage and apoptosis. Therefore, the efficacy of this compound is likely dependent on the metabolic capabilities of the target cells, particularly their expression of nitroreductase enzymes. nih.govhit2lead.com

Target-Specific Binding and Modulation Pathways

Beyond general interactions with cellular components, this compound and its analogues can exhibit specific binding to and modulation of key enzymatic pathways involved in cancer cell proliferation and survival.

As mentioned, the quinolinone scaffold is a "privileged" structure for targeting ATP-binding sites in various enzymes, including kinases. nih.gov Numerous quinoline (B57606) and quinazolinone derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. nih.gov For instance, the mTOR protein, a key kinase in cell growth regulation, has been successfully targeted by quinoline-based inhibitors. nih.gov The binding often involves hydrogen bond formation between the quinoline nitrogen and the kinase hinge region. nih.gov

The potential for topoisomerase inhibition is also significant. The planar structure of the quinolinone ring system can fit into the DNA binding site of topoisomerases, and specific substitutions can enhance this interaction. The nitro group, in particular, has been shown to be important for the topoisomerase I inhibitory activity of indenoisoquinoline analogues. nih.gov

Molecular docking studies have provided valuable insights into the potential binding modes of quinolinone derivatives with their protein targets. For N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, a related class of compounds, induced-fit docking studies against PI3Kα, a key kinase in cancer, revealed that these molecules can occupy the ATP-binding site and interact with key residues. mdpi.com

A particularly relevant interaction for nitroaromatic ligands is the π-hole interaction. The nitrogen atom of the nitro group possesses a positive electrostatic potential, creating a "π-hole" that can interact favorably with electron-rich regions of a protein, such as the lone pairs of oxygen or sulfur atoms in amino acid residues. nih.gov Computational studies have shown that these interactions can contribute significantly to the binding affinity of a ligand. nih.gov Therefore, the nitro group of this compound can be expected to form specific π-hole interactions within the binding pockets of its target proteins, enhancing its inhibitory potency. Molecular docking studies of nitrophenyl hydrazones have further illustrated the importance of the nitro group in forming key interactions with target enzymes. researchgate.net

Table 2: Potential Molecular Interactions of the this compound Scaffold

| Interaction Type | Potential Interacting Group on Compound | Key Amino Acid Residues in Target Protein (Examples) |

| Hydrogen Bonding | Quinolinone carbonyl, NH group | Hinge region residues (e.g., in kinases) |

| π-π Stacking | Phenyl ring, Quinolinone ring system | Aromatic residues (e.g., Phenylalanine, Tyrosine) |

| π-Hole Interaction | Nitro group | Oxygen/Sulfur-containing residues (e.g., Serine, Cysteine, Methionine) |

| Hydrophobic Interactions | Phenyl ring | Aliphatic and aromatic residues in binding pocket |

This table is a generalized representation based on the analysis of related compounds and their interactions with biological targets.

Structure-Activity Relationship (SAR) Analysis

The biological profile of the this compound scaffold is intricately linked to its structural features. Structure-Activity Relationship (SAR) analysis reveals that modifications to various parts of the molecule, including the quinolin-2-one core, the nitro group at position 6, and the phenyl ring at position 3, can significantly modulate its pharmacological activity.

The quinolin-2-one nucleus is a versatile scaffold in medicinal chemistry, and the nature and placement of substituents on this ring system are critical determinants of biological potency. nih.gov Research on various quinolin-2-one derivatives demonstrates that even minor structural changes can lead to substantial differences in activity.

For instance, the introduction of different functional groups at various positions on the quinolin-2-one core has been a key strategy in optimizing biological effects. The presence of a substituent at the C-3 position, such as an amino group in 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one, can alter the electronic properties and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets. Similarly, alterations at other positions, such as the introduction of a methyl group at the N-1 position, can impact the compound's hydrophobicity and metabolic stability. nih.gov

The following table summarizes the influence of various substituents on the quinolin-2-one framework based on reported findings for analogous compounds.

| Compound/Analogue Class | Position of Substitution | Substituent | Observed Influence on Biological Profile |

| 3-Amino-quinolin-2-one | 3 | Amino (-NH2) | Can participate in hydrogen bonding and alter electronic distribution, potentially enhancing interactions with molecular targets. |

| N-Methyl-quinolin-2-one | 1 | Methyl (-CH3) | Increases hydrophobicity and can enhance activity. nih.gov |

| 7-Substituted-quinolone-3-carboxylic acids | 7 | Various secondary amines | The nature of the amine substituent significantly impacts antimycobacterial activity. researchgate.net |

| 4,7-Dimethyl-quinolin-2-one | 4, 7 | Methyl (-CH3) | Serves as a core for further derivatization to explore antibacterial agents. researchgate.net |

This table is generated based on data from analogous quinoline structures to infer potential relationships for the this compound scaffold.

The nitro group (NO₂) at the C-6 position is a crucial feature for the biological activity of this class of compounds. The nitro group is a strong electron-withdrawing moiety, a property that significantly influences the electronic environment of the entire molecule. mdpi.com This electron-withdrawing effect can enhance the molecule's ability to interact with nucleophilic residues within biological targets like enzymes or receptors. mdpi.comsvedbergopen.com

Furthermore, the nitro group can be essential for the mechanism of action through bioreduction. In biological systems, nitroaromatic compounds can undergo enzymatic reduction to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, or nitro radical anions. nih.govsvedbergopen.com These reactive species can then exert cytotoxic or other pharmacological effects. This bioactivation is a key mechanism for several nitro-containing drugs. svedbergopen.com

The importance of the 6-nitro group is underscored when comparing its activity to analogues with different substituents at the same position. For example, replacing the 6-nitro group with a halogen like bromine or chlorine results in compounds with different electronic properties and, consequently, altered biological activity profiles. While halogens are also electron-withdrawing, the unique capacity of the nitro group for bioreduction sets it apart. Studies on 6-nitroquinolone-3-carboxylic acids have demonstrated potent antimycobacterial activity, highlighting the importance of this specific substitution pattern. researchgate.net

| Feature | Description | Significance for Biological Activity |

| Electron-Withdrawing Nature | The NO₂ group strongly pulls electron density from the aromatic ring system. | Alters molecular polarity and enhances interactions with electron-rich biological targets. mdpi.com |

| Bioreduction Potential | The NO₂ group can be enzymatically reduced in vivo to reactive intermediates. | This process can be a key step in the mechanism of action, leading to the observed pharmacological effects. nih.govsvedbergopen.com |

| Positional Importance | Substitution at position 6 has been shown to be critical in related quinoline scaffolds. | The presence of an electron-withdrawing group like nitro or a halogen at position 7 of benzodiazepines, a related heterocyclic system, enhances therapeutic action. nih.gov A similar effect is anticipated for the 6-position in quinolin-2-ones. |

Research into related 2-phenyl-4-quinolone-3-carboxylic acid derivatives has provided valuable insights into these effects. A study revealed that the introduction of a fluorine atom at the meta-position (3') of the phenyl ring resulted in the highest in vitro anticancer activity. nih.gov Conversely, replacing the fluorine with a chlorine atom or a methoxy (B1213986) group led to a significant decrease in potency. nih.gov This suggests that a small, highly electronegative substituent at the meta-position of the phenyl ring is favorable for this particular biological activity.

These findings indicate a sensitive dependence of the pharmacological profile on the substitution pattern of the 3-phenyl ring. The position and electronic nature of the substituent appear to be critical factors governing the interaction with the biological target.

| Phenyl Ring Substituent (Position) | Effect on In Vitro Anticancer Activity (in 2-phenyl-4-quinolone analogues) | Reference |

| m-Fluoro | Highest activity observed | nih.gov |

| Chloro | Significantly decreased activity compared to fluoro | nih.gov |

| Methoxy | Significantly decreased activity compared to fluoro | nih.gov |

This table is based on data for 2-phenyl-4-quinolone-3-carboxylic acid derivatives and suggests a potential SAR trend for the this compound scaffold.

For quinoline-based compounds, a balanced lipophilicity is crucial. If a molecule is too hydrophilic, it may not effectively cross lipid-rich barriers like the cell membrane. If it is excessively lipophilic, it may be poorly soluble in aqueous media or become sequestered in fatty tissues, reducing its bioavailability. The introduction of various substituents can systematically alter a compound's lipophilicity. For example, adding alkyl groups generally increases lipophilicity, while introducing polar groups like hydroxyl or amino functions tends to decrease it. nih.gov

Structural rigidity also plays a significant role. A more rigid molecular framework can lead to higher binding affinity by reducing the entropic penalty upon binding to a receptor or enzyme active site. The quinolin-2-one core provides a relatively rigid scaffold, and the substituents on the phenyl ring can influence the preferred conformation of the molecule, thereby affecting its interaction with biological targets. The phenyl group itself, due to its ability to rotate, introduces a degree of flexibility that can be constrained or altered by the introduction of bulky substituents, which in turn can impact biological efficacy.

| Physicochemical Property | Influence on Biological Efficacy | Structural Determinants in this compound |

| Lipophilicity | Governs absorption, distribution, metabolism, and excretion (ADME) properties. Essential for passive diffusion across cell membranes. nih.gov | The quinolin-2-one core, the nitro group, and particularly substituents on the phenyl ring. |

| Structural Rigidity | A rigid conformation can enhance binding to a specific target by pre-organizing the molecule in the correct orientation, reducing the entropic cost of binding. | The fused bicyclic quinolin-2-one system provides rigidity. The rotational freedom of the 3-phenyl group can be influenced by its substitution pattern. |

Computational Chemistry and Chemoinformatics Applications in Research on 6 Nitro 3 Phenyl 1h Quinolin 2 One

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational methods used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein. These techniques are fundamental in structure-based drug design for predicting binding affinity and understanding the mechanism of action.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is estimated using a scoring function, which provides a value for binding affinity (e.g., in kcal/mol). Despite the utility of this method, specific molecular docking studies detailing the binding modes and affinities of 6-nitro-3-phenyl-1H-quinolin-2-one with any particular biological target have not been reported in the available scientific literature. Research on analogous quinolinone scaffolds has explored their interactions with various enzymes and receptors, but this data cannot be directly extrapolated to the title compound.

Conformational Analysis of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes of a molecule over time within a simulated biological environment (e.g., in water or a lipid bilayer). This analysis is crucial for understanding a molecule's flexibility, stability, and the specific shapes (conformations) it adopts to interact with biological targets. Currently, there are no published MD simulation studies that specifically analyze the conformational behavior of this compound. Such a study would be valuable to understand how the phenyl and nitro groups influence the molecule's structural dynamics and potential interactions.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. These calculations provide fundamental information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Molecular Properties

DFT studies can calculate a range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. While DFT is a standard method for characterizing novel compounds, specific DFT studies detailing these fundamental molecular properties for this compound are not available in peer-reviewed literature.

Table 1: Hypothetical DFT-Calculated Molecular Properties This table is for illustrative purposes only, as specific data for this compound is not available in the literature.

| Property | Predicted Value | Unit |

| HOMO Energy | N/A | eV |

| LUMO Energy | N/A | eV |

| HOMO-LUMO Gap | N/A | eV |

| Dipole Moment | N/A | Debye |

| Total Energy | N/A | Hartrees |

Prediction of Reactivity and Electronic Distributions

Analysis of the electronic distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, can predict a molecule's reactive sites. These maps show regions of positive (electron-poor) and negative (electron-rich) potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from DFT calculations. A literature search did not yield any studies that have performed these specific quantum chemical analyses to predict the reactivity and electronic distribution of this compound.

In Silico Pharmacokinetic and Pharmacodynamic Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical chemoinformatic application that models the pharmacokinetic and pharmacodynamic properties of a compound. These predictions help to identify potential liabilities early in the drug discovery process. Commonly used models include predictions of properties like lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, and adherence to drug-likeness rules such as Lipinski's Rule of Five. Although numerous software platforms are available for these predictions, no published studies were found that report a specific in silico ADMET profile for this compound.

Table 2: Hypothetical In Silico ADMET Profile This table is for illustrative purposes only, as specific data for this compound is not available in the literature.

| ADMET Property | Predicted Value | Compliance/Violation |

| Molecular Weight | N/A | N/A |

| LogP | N/A | N/A |

| Hydrogen Bond Donors | N/A | N/A |

| Hydrogen Bond Acceptors | N/A | N/A |

| Lipinski's Rule of Five | N/A | N/A |

| Blood-Brain Barrier Penetration | N/A | N/A |

| Human Intestinal Absorption | N/A | N/A |

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in determining its viability as a drug candidate. In silico ADME prediction tools are widely used in the early phases of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. These computational models use the chemical structure of a molecule to forecast its behavior in the human body.

These predictive assessments are crucial; for instance, a high TPSA value (typically >140 Ų) may suggest poor cell membrane permeability, while a high molecular weight (>500 Da) can also negatively impact absorption. researchgate.net Computational tools can provide an early warning for such potential liabilities, allowing chemists to modify the structure to improve its pharmacokinetic properties.

| Parameter | Significance | Favorable Range for Oral Bioavailability |

|---|---|---|

| Molecular Weight (MW) | Affects diffusion and overall absorption. | < 500 g/mol |

| Lipophilicity (logP) | Influences solubility, permeability, and metabolic clearance. | -0.4 to +5.6 |

| Hydrogen Bond Donors (HBD) | Impacts membrane permeability and binding. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Impacts membrane permeability and binding. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Predicts transport properties, including intestinal absorption and BBB penetration. | < 140 Ų |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. | High |

| Blood-Brain Barrier (BBB) Permeability | Indicates if the compound can cross the BBB to act on the central nervous system. | Varies based on therapeutic target |

Predictive Models for Blood-Brain Barrier (BBB) Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting drugs. Predicting BBB permeability is a complex task due to the intricate nature of this physiological barrier, which involves both passive diffusion and active transport mechanisms. nih.gov

Computational models are frequently employed to predict the BBB penetration of molecules. nih.govfrontiersin.orgosti.gov These models typically use a set of physicochemical descriptors calculated from the molecule's structure. Key descriptors influencing BBB permeability include:

Lipophilicity (logP): Higher lipophilicity generally favors passive diffusion across the lipid membranes of the BBB, but excessively high logP can lead to non-specific binding and poor solubility.

Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration, as polar molecules struggle to cross the non-polar barrier. A common threshold for good permeability is a PSA value below 90 Ų.

Molecular Weight (MW): Smaller molecules tend to cross the BBB more easily.

Hydrogen Bonding Capacity: A lower number of hydrogen bond donors is often correlated with increased permeability.

Predictive models for BBB permeability can range from simple linear regression equations to more complex machine learning algorithms like support vector machines (SVM) and decision trees. nih.govresearchgate.net These models are trained on datasets of compounds with experimentally determined BBB permeability data (often expressed as logBB or logPS values). nih.gov For this compound, these models could provide a preliminary assessment of its potential to act on CNS targets.

| Descriptor | Influence on BBB Permeability | General Trend for CNS+ Compounds |

|---|---|---|

| Lipophilicity (e.g., aLogP) | Crucial for passive diffusion across lipid membranes. nih.gov | Higher |

| Polar Surface Area (e.g., TPSA) | Measures the polar surface of the molecule; high polarity hinders BBB crossing. nih.gov | Lower |

| Molecular Weight | Size of the molecule affects its ability to diffuse across the barrier. | Lower |

| Hydrogen Bond Acceptor Count | Affects polarity and interactions with the aqueous environment. | Lower |

| Rotatable Bonds Count | Relates to molecular flexibility, which can influence transport. | Lower |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling represent a cornerstone of modern computational drug design. These approaches establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the structural or physicochemical properties of compounds with their biological activities. researchgate.net By analyzing a series of related compounds, such as analogues of the quinolin-2-one scaffold, a QSAR model can identify the key molecular features that govern their activity. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled. For the this compound scaffold, this could involve testing a series of derivatives for anticancer or antimicrobial activity.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields) descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in the model's creation. nih.gov

For quinoline (B57606) derivatives, QSAR studies have successfully identified key structural requirements for various biological activities, including anticancer and antimalarial effects. nih.govnih.govmdpi.com A QSAR model based on the this compound core could reveal, for example, that modifying the substitution pattern on the phenyl ring or changing the position of the nitro group significantly impacts activity. This information is invaluable for guiding the synthesis of more potent compounds.

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. wikipedia.org If this compound is identified as a "hit" compound with interesting biological activity, virtual screening can be employed to discover novel analogues with improved properties.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound, like this compound, as a template. The screening process searches for other molecules in a database that have a similar 2D structure, 3D shape, or pharmacophore features. slideshare.net A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond acceptors, aromatic rings) required for biological activity.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBVS can be used. This typically involves molecular docking, where candidate molecules are computationally placed into the binding site of the target protein to predict their binding orientation and affinity. slideshare.net

Following virtual screening, a focused library of promising analogues can be designed for synthesis and biological testing. This process involves making systematic chemical modifications to the this compound scaffold. For instance, a virtual library could be created by introducing different substituents at various positions on the quinoline and phenyl rings. These designed compounds can then be evaluated in silico for their predicted activity using QSAR models and for their ADME properties before committing resources to their chemical synthesis. researchgate.net This integrated computational approach significantly accelerates the hit-to-lead optimization process. nih.gov

Future Research Directions and Preclinical Development Opportunities for 6 Nitro 3 Phenyl 1h Quinolin 2 One Based Therapeutics

Rational Design of Next-Generation Analogues with Improved Selectivity and Potency

The rational design of next-generation analogues of 6-nitro-3-phenyl-1H-quinolin-2-one is a critical step in optimizing its therapeutic potential. This process involves a deep understanding of its structure-activity relationships (SAR) to guide the synthesis of new derivatives with enhanced selectivity and potency. nih.govresearchgate.net

Key to this endeavor is the strategic modification of the quinolin-2-one core. Systematic alterations to the phenyl ring at the 3-position and the nitro group at the 6-position can provide valuable insights. For instance, introducing various substituents on the phenyl ring—such as electron-donating or electron-withdrawing groups—can modulate the compound's electronic properties and steric interactions with its biological target. researchgate.netmdpi.com Similarly, the position and nature of the nitro group can be varied to fine-tune activity and potentially reduce off-target effects. nih.gov

Computational modeling and fragment-informed SAR can accelerate this process by predicting the binding affinities and modes of new analogues. nih.govnih.gov These in silico methods help prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov By combining these computational approaches with traditional medicinal chemistry, researchers can systematically build a library of analogues with a spectrum of activities, paving the way for the identification of lead candidates with superior therapeutic profiles.

Exploration of Novel Therapeutic Indications and Disease Models

The quinolin-2-one scaffold has demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govmdpi.com This versatility suggests that this compound and its derivatives may have therapeutic potential across a variety of disease models.

Given the established antiproliferative properties of many quinolin-2-one derivatives, a primary area of investigation should be in oncology. nih.govnih.gov Screening against a panel of cancer cell lines could reveal selective cytotoxicity towards specific cancer types. capes.gov.br Furthermore, exploring its potential as an inhibitor of key signaling pathways implicated in cancer, such as those involving receptor tyrosine kinases (e.g., EGFR, VEGFR), could uncover novel mechanisms of action. nih.gov

Beyond cancer, the anti-inflammatory and antimicrobial potential of this compound class warrants investigation. nih.govmdpi.com Testing against various bacterial and fungal strains, as well as in models of inflammation, could open up new therapeutic avenues. The structural similarity to other biologically active heterocyclic compounds also suggests potential applications in neurodegenerative diseases and parasitic infections. nih.govnih.gov

Development of Advanced Synthetic Strategies for Scalable Production

The translation of a promising compound from the laboratory to the clinic requires the development of efficient and scalable synthetic methods. While numerous methods exist for the synthesis of the quinolin-2-one core, optimizing these for the large-scale production of this compound is crucial. nih.gov

Modern synthetic strategies, such as palladium-catalyzed cyclization reactions, offer a convenient and general route to 2-quinolinones with good yields. researchgate.net Investigating and refining such catalytic methods can lead to more efficient and environmentally friendly production processes. Microwave-assisted synthesis is another avenue that can significantly reduce reaction times and improve yields.

Integration of Multidisciplinary Approaches in Early Drug Discovery Pipelines

The early stages of drug discovery benefit immensely from the integration of multiple scientific disciplines. A multidisciplinary approach to the development of this compound therapeutics would involve a close collaboration between medicinal chemists, biologists, pharmacologists, and computational scientists. mdpi.com

High-throughput screening (HTS) can be employed to rapidly assess the activity of a library of analogues against a wide range of biological targets. The data generated from HTS can then be used to inform further rounds of rational design and synthesis.

Investigation of Combination Modalities with Existing Preclinical Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the potential of this compound in combination with existing preclinical agents could reveal synergistic interactions that lead to enhanced efficacy and reduced toxicity.

For example, if the compound is found to have antiproliferative activity, combining it with a known cytotoxic agent or a targeted therapy could lead to a more profound and durable response. The rationale for such combinations would be based on their complementary mechanisms of action.

Preclinical studies in relevant disease models would be necessary to evaluate the efficacy and safety of such combinations. These studies could involve in vitro experiments on cell lines as well as in vivo studies in animal models. The goal is to identify combination regimens that offer a clear advantage over monotherapy, potentially leading to new treatment paradigms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-nitro-3-phenyl-1H-quinolin-2-one, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters under acidic conditions. For example, nitro-substituted precursors can be synthesized via nitration of 3-phenylquinolin-2-one derivatives using mixed nitric-sulfuric acid systems. Reaction temperature (0–5°C for nitration) and stoichiometric control of nitrating agents are critical to avoid over-nitration or decomposition. Post-synthesis purification via recrystallization (e.g., using acetic acid) improves yield and purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : H and C NMR confirm aromatic proton environments and nitro-group positioning. IR spectroscopy identifies stretching vibrations for NO (~1520 cm) and carbonyl (C=O, ~1680 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves spatial arrangements. Hydrogen bonding (N–H···O) and π-π stacking interactions stabilize the crystal lattice, as seen in related quinolinone derivatives .

- Collision Cross-Section (CCS) : Ion mobility-mass spectrometry (IM-MS) predicts CCS values (e.g., 180–200 Å) for gas-phase structural validation .

Advanced Research Questions

Q. How does the nitro group at the 6-position influence the reactivity of 3-phenylquinolin-2-one derivatives in nucleophilic substitution or reduction reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the quinolinone ring for nucleophilic attacks at positions ortho/para to itself. For example:

- Nucleophilic Substitution : Under basic conditions (e.g., NaOEt/EtOH), the 6-nitro group directs substitution at C-7 or C-5. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals.

- Reduction : Catalytic hydrogenation (H, Pd/C) selectively reduces the nitro group to an amine without affecting the carbonyl, enabling downstream functionalization .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) coupled with HPLC-UV/MS monitor decomposition products. For pH-dependent instability (e.g., nitro-group hydrolysis), buffer solutions (pH 1–13) identify degradation pathways.

- Contradiction Resolution : Conflicting data may arise from impurities (e.g., 3-amino derivatives). Orthogonal techniques like NMR and high-resolution mass spectrometry (HRMS) differentiate degradation products from synthetic intermediates .

Q. How do computational methods predict the collision cross-section (CCS) and structural dynamics of nitro-substituted quinolinones in solution?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates solvent-solute interactions to model conformational flexibility. For instance, polar solvents (DMSO) stabilize planar quinolinone conformations, while nonpolar solvents (toluene) favor twisted geometries.

- CCS Prediction : Software like MOBCAL calculates CCS values from MD trajectories, validated against experimental IM-MS data. Deviations >5% suggest incomplete sampling or force-field inaccuracies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.